(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
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Overview
Description
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate cyclopenta[a]phenanthrene framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-(®-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate: is compared with other similar compounds that share the cyclopenta[a]phenanthrene core but differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H46O4 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H46O4/c1-6-19-23-15-18(31-17(3)29)9-12-27(23,5)22-10-13-26(4)20(16(2)11-14-28)7-8-21(26)24(22)25(19)30/h16,18-25,28,30H,6-15H2,1-5H3/t16-,18-,19-,20-,21+,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
JLUMXQKEDTXYRD-GLWLTTTDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCO)C)C)OC(=O)C |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)OC(=O)C |
Origin of Product |
United States |
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